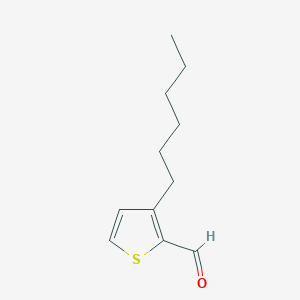

3-Hexylthiophene-2-carbaldehyde

Übersicht

Beschreibung

3-Hexylthiophene-2-carbaldehyde is an organic compound belonging to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring this compound is characterized by a hexyl group attached to the third carbon of the thiophene ring and an aldehyde group attached to the second carbon

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hexylthiophene-2-carbaldehyde typically involves the functionalization of thiophene derivatives. One common method is the formylation of 3-hexylthiophene using Vilsmeier-Haack reaction conditions, which involves the use of a formylating agent such as DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the aldehyde group at the second position of the thiophene ring .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the Vilsmeier-Haack reaction or other formylation techniques to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

3-Hexylthiophene-2-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Halogenation (Br2, Cl2), nitration (HNO3/H2SO4), sulfonation (SO3/H2SO4)

Major Products Formed

Oxidation: 3-Hexylthiophene-2-carboxylic acid

Reduction: 3-Hexylthiophene-2-methanol

Substitution: Various substituted thiophene derivatives depending on the electrophile used

Wissenschaftliche Forschungsanwendungen

Organic Electronics

Conducting Polymers

3-Hexylthiophene-2-carbaldehyde is primarily utilized in the synthesis of conducting polymers such as poly(3-hexylthiophene) (P3HT). P3HT is recognized for its excellent electronic properties, making it a prime candidate for organic photovoltaics (OPVs) and organic field-effect transistors (OFETs) due to its high charge mobility and stability .

- Polymer Synthesis : The compound can be polymerized through oxidative co-polymerization techniques, leading to materials that exhibit favorable optoelectronic properties. For instance, hexathienylbenzene-co-poly(3-hexylthiophene) has shown promising results as a hole-transporting material in solar cells .

| Property | Value |

|---|---|

| Conductivity | High |

| Charge Mobility | 0.1 - 0.5 cm²/V·s |

| Stability | Excellent |

Medicinal Chemistry

Anti-Cancer Activity

Recent studies have demonstrated that derivatives of 3-hexylthiophene exhibit notable anti-tumor properties. For example, compounds synthesized from this compound showed significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7 and 4T1) with IC50 values ranging from 16 μM to 26.2 μM .

- Mechanism of Action : The anti-cancer activity is attributed to the electron-donating groups attached to the aromatic rings, enhancing the compounds' interaction with cellular targets.

| Cell Line | IC50 Value (μM) | Compound |

|---|---|---|

| MCF-7 | 26.2 | 2,5-bis(4-methylphenyl)-3-hexylthiophene |

| 4T1 | 16 | 3-hexyl-2,5-bis(4-(methylthio)phenyl)thiophene |

Biofilm Inhibition

Research indicates that derivatives of 3-hexylthiophene are effective in inhibiting biofilm formation by pathogenic bacteria such as Escherichia coli. The compound demonstrated inhibition rates of up to 78.85% against biofilm formation at specific concentrations .

| Compound | Biofilm Inhibition (%) |

|---|---|

| 2,5-bis(3-chloro-4-fluorophenyl)-3-hexylthiophene | 78.85 |

| Control (Rifampicin) | Standard |

Thrombolytic Activity

The thrombolytic potential of compounds derived from 3-hexylthiophene has also been evaluated. Some derivatives exhibited significant lysis percentages compared to standard thrombolytic agents like streptokinase, highlighting their potential therapeutic applications in treating thrombotic disorders .

| Compound | % Lysis |

|---|---|

| 3g | 53.12 |

| Streptokinase (Control) | 100 |

Synthetic Applications

In synthetic chemistry, this compound serves as a building block for various thiophene-based materials through cross-coupling reactions such as Suzuki coupling and direct arylation reactions. These reactions allow for the development of complex molecular architectures with tailored electronic properties .

Wirkmechanismus

The mechanism of action of 3-Hexylthiophene-2-carbaldehyde in its applications is primarily related to its electronic properties. In organic electronics, the compound’s conjugated system allows for efficient charge transport and light absorption. The aldehyde group can participate in various chemical reactions, enabling the functionalization and tuning of the electronic properties of the resulting materials .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-Hexylthiophene: Lacks the aldehyde group, used in the synthesis of poly(3-hexylthiophene) (P3HT), a widely studied conjugated polymer.

2-Hexylthiophene-3-carbaldehyde: Similar structure but with the aldehyde group at a different position, affecting its reactivity and electronic properties.

5-Hexylthiophene-2-carbaldehyde: Another isomer with the aldehyde group at the fifth position, leading to different chemical behavior and applications.

Uniqueness

3-Hexylthiophene-2-carbaldehyde is unique due to the specific positioning of the hexyl and aldehyde groups, which influence its reactivity and electronic properties. This makes it a valuable compound for the synthesis of advanced materials with tailored properties for specific applications in organic electronics and materials science .

Biologische Aktivität

3-Hexylthiophene-2-carbaldehyde (CAS No. 222554-28-1) is an organosulfur compound characterized by a thiophene ring substituted with a hexyl group at the 3-position and an aldehyde functional group at the 2-position. This unique structure contributes to its diverse biological activities, particularly in the fields of medicinal chemistry and materials science.

- Molecular Formula : C₁₁H₁₆OS

- Molecular Weight : 196.31 g/mol

- Structure : Contains a thiophene ring, hexyl side chain, and an aldehyde group.

Biological Activities

Research has indicated that compounds related to this compound exhibit various biological activities, including:

- Anticancer Properties : Certain thiophene derivatives have shown potential as anticancer agents. They may induce hemolytic activity against red blood cells, which is linked to their ability to disrupt cellular integrity in cancerous cells. Modifications to the compound can enhance this activity, suggesting that structural variations could lead to more potent derivatives.

- Antimicrobial Activity : Similar compounds have demonstrated antimicrobial effects against various bacterial strains and fungi. The presence of electron-withdrawing groups on the aromatic ring appears to enhance these properties.

The biological activity of this compound may be attributed to its interactions with specific molecular targets within cells:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical biochemical pathways, leading to altered cellular functions.

- Receptor Binding : It can bind to receptors that modulate cell signaling pathways, potentially affecting processes such as apoptosis and cell proliferation.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that thiophene derivatives can induce oxidative stress in cells, contributing to their anticancer effects.

Case Studies

- Anticancer Activity Study : A study assessed the hemolytic activity of various thiophene derivatives, including this compound. Results indicated that certain modifications significantly increased cytotoxicity against cancer cell lines by disrupting membrane integrity.

- Antimicrobial Efficacy : A comparative analysis of thiophene derivatives showed that this compound exhibited notable antimicrobial activity against Gram-positive and Gram-negative bacteria, suggesting its potential use in developing new antimicrobial agents.

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Thiophene-2-carboxaldehyde | Thiophene ring with carboxaldehyde | Versatile precursor for drug synthesis |

| 2-Methylthiophene | Methyl group at the 2-position | Exhibits different electronic properties |

| 5-Bromo-3-hexylthiophene | Bromine substitution at the 5-position | Increased reactivity for electrophilic substitution |

| This compound | Hexyl group at the 3-position | Enhanced solubility and stability; potential applications in organic electronics |

Eigenschaften

IUPAC Name |

3-hexylthiophene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16OS/c1-2-3-4-5-6-10-7-8-13-11(10)9-12/h7-9H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLMPDHSLKLLTJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=C(SC=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40472146 | |

| Record name | 3-hexylthiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40472146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

222554-28-1 | |

| Record name | 3-hexylthiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40472146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.